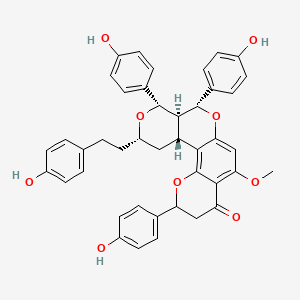

Epicalyxin J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epicalyxin J is an extended flavonoid.

This compound is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Analyse Des Réactions Chimiques

Stereoselective Cyclization

Lewis acid-mediated cyclization (e.g., BF₃·OEt₂) enforces stereochemical control:

-

π-Stacking interactions : Computational studies suggest π-stacking between aryl groups stabilizes transition states, favoring trans-diastereomers (e.g., compound 11 with J = 10 Hz coupling) .

-

Biosynthetic mimicry : Allylic cation intermediates formed during cyclization mirror proposed biosynthetic pathways for calyxins .

Multicomponent Reactions

Epicalyxin J’s framework is accessible via nano-catalyzed multicomponent reactions:

-

Knoevenagel condensation : Kojic acid, aldehydes, and dimethone react under Bi₂O₃-ZnO catalysis (solvent-free, 100°C) to form pyrano-chromenes .

-

Cyclization mechanism :

Optimized Conditions :

| Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| Bi₂O₃-ZnO | 100 | 2 | 80% |

| Nano-ZnO | Reflux | 1–2 | 85–95% |

Functional Group Reactivity

This compound undergoes transformations at distinct sites:

-

Oxidation : The chromene double bond reacts with singlet oxygen or ozonolysis agents, forming quinone derivatives.

-

Nucleophilic additions : Chalcone moieties participate in Michael additions with amines or thiols under mild basic conditions .

Mechanistic Insights :

-

Radical pathways : SET (single-electron transfer) mechanisms dominate oxidative reactions, as evidenced by quantum yield analyses in related systems .

-

pH-dependent equilibria : Protonation states of phenolic groups influence reaction rates and regioselectivity .

Computational Validation

DFT studies rationalize observed selectivities:

-

Energy barriers : trans-cyclization pathways exhibit ΔG‡ values 3–5 kcal/mol lower than cis pathways due to reduced steric strain .

-

Charge stabilization : Amine nucleophiles preferentially attack trans-configured intermediates, as seen in Sakai reaction analogs .

This compound’s reactivity is governed by its bifunctional pyranochromene-chalcone architecture, enabling diverse synthetic and biosynthetic applications. Recent advances in nano-catalysis and computational modeling have enhanced both the efficiency and mechanistic understanding of its transformations .

Propriétés

Formule moléculaire |

C42H38O9 |

|---|---|

Poids moléculaire |

686.7 g/mol |

Nom IUPAC |

(12R,13S,14S,16S,18R)-4,12,14-tris(4-hydroxyphenyl)-16-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-3,11,15-trioxatetracyclo[8.8.0.02,7.013,18]octadeca-1,7,9-trien-6-one |

InChI |

InChI=1S/C42H38O9/c1-48-35-22-36-37(42-39(35)33(47)21-34(50-42)24-5-13-28(44)14-6-24)32-20-31(19-4-23-2-11-27(43)12-3-23)49-40(25-7-15-29(45)16-8-25)38(32)41(51-36)26-9-17-30(46)18-10-26/h2-3,5-18,22,31-32,34,38,40-41,43-46H,4,19-21H2,1H3/t31-,32-,34?,38-,40+,41-/m0/s1 |

Clé InChI |

VIDHFKRYBXNWLN-OMQYIVAFSA-N |

SMILES isomérique |

COC1=C2C(=O)CC(OC2=C3[C@@H]4C[C@@H](O[C@@H]([C@H]4[C@@H](OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |

SMILES canonique |

COC1=C2C(=O)CC(OC2=C3C4CC(OC(C4C(OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |

Synonymes |

calyxin J |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.